molecular formula C8H4BrF4NO2 B2662962 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane CAS No. 254895-87-9

6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane

Cat. No.: B2662962
CAS No.: 254895-87-9
M. Wt: 302.023
InChI Key: NYIKJZPXJFXSLT-UHFFFAOYSA-N
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Description

6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a chemical compound with the molecular formula C8H4BrF4NO2 and a molecular weight of 302.02 g/mol It is known for its unique structure, which includes a benzodioxane ring substituted with amino, bromo, and tetrafluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases and specific solvents to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and substituted benzodioxanes. These products can be further utilized in various applications, including the synthesis of more complex molecules .

Scientific Research Applications

6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The tetrafluoro groups enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .

Properties

IUPAC Name

6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO2/c9-3-1-5-6(2-4(3)14)16-8(12,13)7(10,11)15-5/h1-2H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIKJZPXJFXSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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